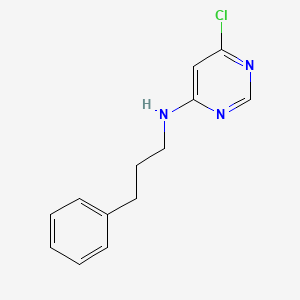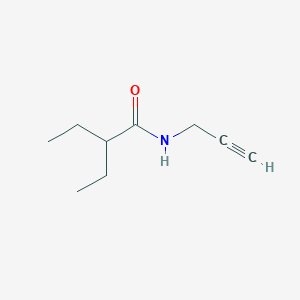![molecular formula C11H14ClNO2S B1465495 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine CAS No. 1353505-71-1](/img/structure/B1465495.png)
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine
Overview
Description
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-(methylsulfonyl)phenyl group
Preparation Methods
The synthesis of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The nitro group is first reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the starting material can be reduced to an amine using hydrogenation over Pd/C.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions: Typical reagents include hydrogen gas, Pd/C, triethylamine, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[5-Chloro-2-(methylsulfonyl)phenyl]piperidine and 1-[5-Chloro-2-(methylsulfonyl)phenyl]azetidine share structural similarities.
Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern confer unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methylsulfonylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-16(14,15)11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGEPBJIFBYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


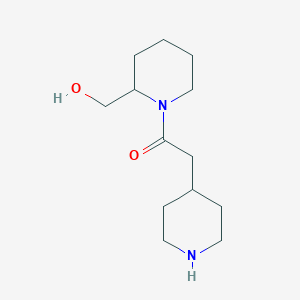
![Tert-butyl[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1465415.png)

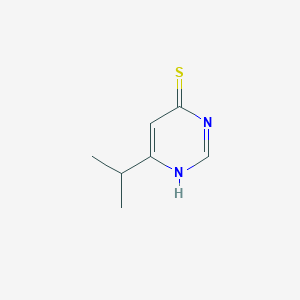
![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B1465419.png)
![2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol](/img/structure/B1465421.png)
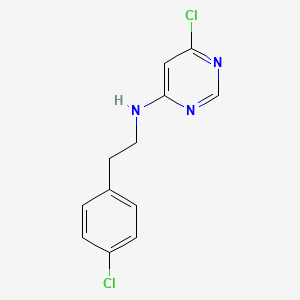
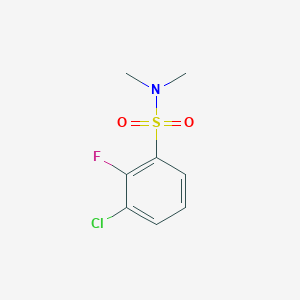
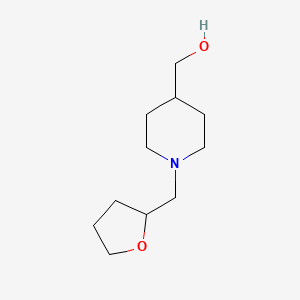
amine](/img/structure/B1465425.png)

![2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1465430.png)
